2-Ethylbutyl 2-ethylhexanoate

Description

Contextualization within Branched Ester Chemistry

2-Ethylbutyl 2-ethylhexanoate (B8288628) is a branched-chain ester. This structural characteristic, defined by the presence of alkyl branches on both the alcohol and carboxylic acid-derived portions of the molecule, imparts specific physicochemical properties that distinguish it from its linear isomers. The general structure of an ester is RCOOR', where R and R' are alkyl or aryl groups. In the case of 2-Ethylbutyl 2-ethylhexanoate, both the 'R' group (from 2-ethylhexanoic acid) and the 'R' group (from 2-ethylbutanol) are branched.

The branching in the carbon chain disrupts the regular packing of the molecules, which typically leads to a lower melting point and viscosity compared to their straight-chain counterparts. google.com This is a key attribute that governs the applications of branched esters. The physical properties of esters, such as boiling points and solubility, are dictated by their polar bonds and the absence of intermolecular hydrogen bonding between ester molecules themselves. libretexts.orglibretexts.org However, they can accept hydrogen bonds from water molecules, allowing for some solubility for lower molar mass esters. libretexts.orglibretexts.org

The synthesis of esters is generally achieved through the esterification of a carboxylic acid with an alcohol. pressbooks.pub In the case of this compound, this would involve the reaction of 2-ethylhexanoic acid and 2-ethylbutanol, typically in the presence of an acid catalyst. youtube.com Other synthetic routes can involve the reaction of an acid anhydride (B1165640) or an acyl chloride with the corresponding alcohol. youtube.com The synthesis of a closely related compound, 2-ethylhexyl 2-ethylhexanoate, has been studied using enzymatic catalysis, which represents a more sustainable approach. nih.govresearchgate.net

Overview of Scholarly Significance and Research Trajectories

The scholarly interest in this compound appears to be primarily driven by its practical applications rather than fundamental academic research. A review of available literature indicates a notable absence of in-depth studies focusing solely on the reaction kinetics, advanced spectroscopic characterization, or novel synthetic methodologies for this specific molecule. However, its inclusion in several patents highlights its industrial relevance.

Research trajectories for compounds like this compound are often linked to the development of new formulations in the cosmetics and detergents industries. For instance, patents have identified its use as an antifoaming agent in liquid detergent compositions. atamanchemicals.com Antifoaming agents are crucial in many industrial processes to prevent the formation of foam, and esters are a known class of compounds used for this purpose. appliedmaterialsolutions.comcruciblechemical.com

In the realm of personal care products, branched esters such as this compound are valued for their sensory properties. cir-safety.orgnih.gov They can impart a desirable "nongreasy skin feel," softness, and good spreadability in cosmetic formulations. cir-safety.org The research in this area is focused on creating esters with improved hydrolytic stability and the ability to be formulated at various pH levels, suitable for both water-in-oil (W/O) and oil-in-water (O/W) emulsions. cir-safety.org The broader class of alkyl ethylhexanoates, which includes this compound, is used in cosmetics as skin conditioning agents. industrialchemicals.gov.au

The table below summarizes the key physicochemical properties of this compound, primarily derived from computational data from chemical databases.

| Property | Value |

| Molecular Formula | C14H28O2 |

| Molecular Weight | 228.37 g/mol |

| IUPAC Name | This compound |

| CAS Number | 7425-15-2 |

| Boiling Point (Predicted) | 256.3 ± 8.0 °C |

| Density (Predicted) | 0.865 ± 0.06 g/cm³ |

| LogP (Estimated) | 5.568 |

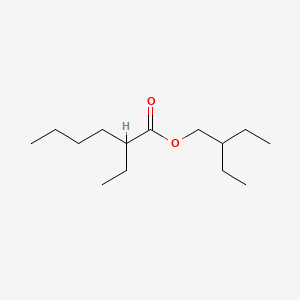

Structure

3D Structure

Properties

CAS No. |

7425-15-2 |

|---|---|

Molecular Formula |

C14H28O2 |

Molecular Weight |

228.37 g/mol |

IUPAC Name |

2-ethylbutyl 2-ethylhexanoate |

InChI |

InChI=1S/C14H28O2/c1-5-9-10-13(8-4)14(15)16-11-12(6-2)7-3/h12-13H,5-11H2,1-4H3 |

InChI Key |

ZBFXGRJSIVCJDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)OCC(CC)CC |

Origin of Product |

United States |

Synthesis Methodologies and Reaction Engineering of 2 Ethylbutyl 2 Ethylhexanoate

Enzymatic Synthesis Approaches (Biocatalysis)

The use of enzymes, particularly lipases, as catalysts in the synthesis of esters like 2-ethylbutyl 2-ethylhexanoate (B8288628) offers a green and highly selective alternative to traditional chemical methods. mdpi.com Biocatalysis operates under mild conditions, reducing energy consumption and the formation of unwanted byproducts. mdpi.com

Biocatalyst Selection and Immobilization Strategies in Esterification

The choice of biocatalyst is paramount for a successful esterification process. Lipases are the most commonly employed enzymes for this purpose due to their ability to catalyze the esterification of a wide range of alcohols and carboxylic acids. acs.org Among the commercially available lipases, those from Candida antarctica (specifically lipase (B570770) B, often available as Novozym 435) and Rhizomucor miehei are frequently utilized. nih.gov Novozym 435, in particular, is a widely used commercial biocatalyst immobilized on a macroporous acrylic resin. mdpi.com

Immobilization of lipases is a key strategy to enhance their stability, facilitate recovery, and enable reuse, which is crucial for the economic viability of the process. acs.orgresearchgate.net Physical adsorption is a simple and common method for immobilization, where the enzyme is adsorbed onto the surface of a support material. acs.org The choice of support material, which can range from polymer matrices and porous materials to magnetic nanoparticles, significantly influences the efficacy of the immobilized enzyme. acs.org Hydrophobic supports are often preferred as they can enhance the catalytic activity of lipases through interfacial activation. acs.org

Table 1: Common Lipases and Immobilization Supports in Esterification

| Lipase Source | Common Commercial Name | Immobilization Support Examples |

| Candida antarctica lipase B | Novozym 435 | Macroporous acrylic resin mdpi.com |

| Rhizomucor miehei | Lipozyme RM IM | Anionic resin nih.gov |

| Thermomyces lanuginosus | Lipozyme TL IM | Silica gel nih.gov |

| Pseudomonas sp. | - | Celite, Sol-gel nih.gov |

Elucidation of Reaction Kinetics and Mechanistic Pathways (e.g., Ping-Pong Bi-Bi Mechanism)

The enzymatic synthesis of 2-ethylbutyl 2-ethylhexanoate from 2-ethylhexanoic acid and 2-ethylbutanol typically follows a Ping-Pong Bi-Bi mechanism. researchgate.net This two-substrate, two-product mechanism is a common descriptor for lipase-catalyzed reactions. biointerfaceresearch.com

The reaction sequence can be described as follows:

The first substrate, 2-ethylhexanoic acid (the acyl donor), binds to the free enzyme to form an acyl-enzyme intermediate, releasing the first product (water).

The second substrate, 2-ethylbutanol (the acyl acceptor), then binds to the acyl-enzyme intermediate.

This is followed by the release of the final product, this compound, and the regeneration of the free enzyme. nih.gov

Kinetic studies are essential for understanding the reaction rates and the influence of various parameters. Research on the synthesis of a similar ester, 2-ethylhexyl 2-ethylhexanoate, has shown that the reaction can be inhibited by the acid substrate, in this case, 2-ethylhexanoic acid. researchgate.net Kinetic models, often based on the Michaelis-Menten equation, are developed to describe the reaction and can become complex, especially for multi-substrate reactions. researchgate.netnih.gov

Optimization of Biocatalytic Reaction Parameters (Temperature, Substrate Molar Ratios, Catalyst Loading)

To maximize the yield and efficiency of the enzymatic synthesis of this compound, several reaction parameters must be optimized.

Temperature: The reaction rate generally increases with temperature up to an optimal point, beyond which the enzyme's stability decreases, leading to a reduced reaction rate. researchgate.net For the synthesis of 2-ethylhexyl 2-ethylhexanoate using Novozym 435, the initial reaction rate was observed to increase from 30 to 45 °C, but then decreased at higher temperatures. researchgate.net

Substrate Molar Ratio: The molar ratio of the alcohol to the carboxylic acid significantly affects the ester conversion. An excess of one of the substrates is often used to shift the reaction equilibrium towards the product side. researchgate.net However, an excessive amount of alcohol can inhibit the enzyme's activity. academicjournals.org For the synthesis of octyl formate (B1220265), a 1:7 molar ratio of formic acid to octanol (B41247) was found to be optimal. nih.gov In other systems, increasing the molar ratio of acid to alcohol has been shown to increase the yield up to a certain point, after which it decreases. researchgate.net

Catalyst Loading: The concentration of the immobilized enzyme also plays a crucial role. Higher catalyst loading generally leads to a faster reaction rate. However, there is a point of diminishing returns, and the high cost of biocatalysts necessitates optimizing the loading to ensure economic feasibility. mdpi.com In the synthesis of 2-ethylhexyl 2-ethylhexanoate, a Novozym 435 concentration of 2 g/L was used. researchgate.net

Table 2: Investigated Parameters for Enzymatic Esterification

| Parameter | General Trend | Example Finding | Citation |

| Temperature | Rate increases to an optimum, then decreases | Optimal range of 40-50°C for some lipase-catalyzed reactions | researchgate.net |

| Substrate Molar Ratio | Excess of one substrate can increase conversion, but high excess can inhibit | A 1:7 acid to alcohol ratio was optimal for octyl formate synthesis | nih.gov |

| Catalyst Loading | Higher loading increases reaction rate | High biocatalyst loading (e.g., 21.3% w/w) used to achieve high product concentration | mdpi.com |

Exploration of Solvent-Free or Green Solvent Systems for Sustainable Production

The use of organic solvents in industrial processes is increasingly scrutinized due to environmental and safety concerns. rsc.org Consequently, there is a strong drive towards developing solvent-free reaction systems or employing green solvents.

Solvent-free systems offer several advantages, including higher volumetric productivity, elimination of solvent recovery steps, and reduced operational costs. mdpi.comrsc.org The synthesis of various esters, including flavor esters and emollients, has been successfully achieved in solvent-free media with high conversions. rsc.org Porcine pancreatic lipase has been shown to catalyze reactions under solvent-free conditions with yields up to 99.38%. nih.gov

When a solvent is necessary, green alternatives to conventional volatile organic compounds are sought. Ethyl acetate (B1210297) is considered a greener solvent and has been successfully used in the polymerization of 2-ethyl-2-oxazoline, replacing more hazardous solvents like acetonitrile. rsc.org The principles of green chemistry encourage reducing solvent use or choosing solvents that are less harmful. acs.org

Process Productivity and Biocatalyst Reusability Assessments

Immobilized lipases have demonstrated good operational stability, allowing for their use in multiple consecutive reaction cycles without a significant loss of activity. researchgate.net For instance, Novozym 435 has been shown to be reusable for multiple cycles in the synthesis of octyl formate without affecting the yield. nih.gov In the synthesis of another ester, the biocatalyst was reused for at least five consecutive cycles without a noticeable loss in activity. researchgate.net

Process productivity is a key metric, often expressed as the amount of product produced per unit of reactor volume per unit of time (e.g., kg product/L reactor·h). researchgate.net The biocatalyst productivity, expressed as the amount of product per amount of biocatalyst (e.g., kg product/kg biocatalyst), is also a critical parameter for assessing the economic feasibility of the process. researchgate.net

Conventional Chemical Synthesis Routes

The conventional chemical synthesis of this compound typically involves the direct esterification of 2-ethylhexanoic acid with 2-ethylbutanol. This reaction is generally catalyzed by a strong acid.

Commonly used homogeneous acid catalysts include sulfuric acid and p-toluenesulfonic acid. researchgate.net However, these catalysts can be corrosive and difficult to separate from the reaction mixture. dergipark.org.tr To overcome these drawbacks, heterogeneous solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 36), are often employed. dergipark.org.tr These solid catalysts are easily separated from the reaction products and can be regenerated and reused. dergipark.org.tr

The synthesis of 2-ethylhexanoic acid itself can be achieved through the oxidation of 2-ethylhexanal. nih.govgoogle.com This oxidation can be carried out using oxygen or air in the presence of a catalyst, such as N-hydroxyphthalimide or metal acetates. nih.govgoogle.com There are also electrochemical methods for producing metal 2-ethylhexanoates. google.com

While conventional chemical synthesis is often faster and uses less expensive catalysts than enzymatic methods, it typically requires higher reaction temperatures and can lead to the formation of byproducts, necessitating further purification steps. dergipark.org.trgoogle.com

Table 3: Comparison of Synthesis Approaches

| Feature | Enzymatic Synthesis (Biocatalysis) | Conventional Chemical Synthesis |

| Catalyst | Lipases (e.g., Novozym 435) nih.gov | Strong acids (e.g., H₂SO₄), Solid acids (e.g., Amberlyst 36) dergipark.org.tr |

| Reaction Conditions | Mild (e.g., 30-60°C) researchgate.net | Harsher (often elevated temperatures) dergipark.org.tr |

| Selectivity | High (fewer byproducts) mdpi.com | Lower (potential for side reactions) google.com |

| Environmental Impact | Generally lower, "greener" process mdpi.com | Can be higher due to corrosive catalysts and energy use dergipark.org.tr |

| Catalyst Separation | Easier with immobilized enzymes acs.org | Can be difficult with homogeneous catalysts dergipark.org.tr |

| Cost | Biocatalysts can be expensive mdpi.com | Catalysts are often cheaper dergipark.org.tr |

Esterification Reactions of 2-Ethylhexanoic Acid with 2-Ethylbutanol

The synthesis of this compound involves the reversible reaction between 2-ethylhexanoic acid and 2-ethylbutanol. This reaction is an equilibrium-limited process, and to drive the reaction towards the formation of the ester, it is typically necessary to remove the water produced during the reaction. This can be achieved through methods such as azeotropic distillation.

The direct esterification reaction can be represented by the following chemical equation:

CH₃(CH₂)₃CH(C₂H₅)COOH + CH₃CH₂CH(C₂H₅)CH₂OH ⇌ CH₃(CH₂)₃CH(C₂H₅)COOCH₂CH(C₂H₅)CH₂CH₃ + H₂O

While specific kinetic data for the esterification of 2-ethylhexanoic acid with 2-ethylbutanol is not extensively reported in publicly available literature, significant research has been conducted on the synthesis of a closely related compound, 2-ethylhexyl 2-ethylhexanoate, which provides valuable insights. In the synthesis of 2-ethylhexyl 2-ethylhexanoate from 2-ethylhexanoic acid and 2-ethyl-1-hexanol, studies have shown that the reaction follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and regenerate the enzyme. researchgate.net It is highly probable that the esterification with 2-ethylbutanol follows a similar mechanistic pathway.

Investigation of Catalytic Systems in Chemical Esterification

A variety of catalytic systems can be employed to accelerate the rate of esterification between 2-ethylhexanoic acid and 2-ethylbutanol. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Traditional homogeneous catalysts for esterification include strong mineral acids like sulfuric acid and p-toluenesulfonic acid. While effective in increasing the reaction rate, they present challenges in terms of separation from the product mixture, potential for side reactions, and equipment corrosion.

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development and application of solid acid catalysts. These catalysts are easily separable from the reaction mixture, can often be regenerated and reused, and can lead to improved product selectivity.

One of the most extensively studied heterogeneous catalysts for the synthesis of similar esters, such as 2-ethylhexyl 2-ethylhexanoate, is the immobilized lipase Novozym 435, derived from Candida antarctica. researchgate.netresearchgate.net Research on the synthesis of 2-ethylhexyl 2-ethylhexanoate using Novozym 435 in n-hexane as a solvent has demonstrated high conversion rates. researchgate.netresearchgate.net The optimal temperature for this enzymatic synthesis is typically in the range of 30-60°C. researchgate.net

The table below summarizes the findings for the lipase-catalyzed synthesis of 2-ethylhexyl 2-ethylhexanoate, which can be considered a strong proxy for the synthesis of this compound.

| Catalyst | Reactants | Solvent | Temperature (°C) | Conversion (%) | Time (h) | Reference |

| Novozym 435 | 2-Ethylhexanoic acid, 2-Ethyl-1-hexanol | n-Hexane | 30-60 | >95 | 5 | researchgate.net |

| Novozym 435 | 2-Ethylhexanoic acid, 2-Ethyl-1-hexanol | n-Hexane | Not specified | Not specified | Not specified | researchgate.net |

Another class of heterogeneous catalysts that have shown effectiveness in esterification reactions are ion-exchange resins, such as Amberlyst 36. These catalysts have demonstrated high activity and selectivity in the esterification of acetic acid with 2-ethylhexanol, suggesting their potential applicability for the synthesis of this compound.

Development of Novel Synthetic Pathways for this compound

While direct esterification remains the dominant industrial method, research into alternative and potentially more sustainable synthetic pathways is ongoing. One such promising alternative is transesterification.

Transesterification: Transesterification, or alcoholysis, involves the reaction of an ester with an alcohol to produce a different ester. For the synthesis of this compound, a potential transesterification route could involve the reaction of a simple ester of 2-ethylhexanoic acid, such as methyl 2-ethylhexanoate, with 2-ethylbutanol. The reaction would produce this compound and methanol. A key advantage of this method is that the equilibrium can be shifted by removing the low-boiling alcohol byproduct (methanol).

A patented process for the synthesis of triethylene glycol di-2-ethylhexanoate utilizes the transesterification of methyl-2-ethylhexanoate with triethylene glycol in the presence of catalysts like sodium carbonate, cesium carbonate, potassium carbonate, rubidium carbonate, sodium methoxide, or titanium isopropoxide. researchgate.net This demonstrates the industrial viability of transesterification for producing complex esters of 2-ethylhexanoic acid and suggests a feasible pathway for the synthesis of this compound.

The reaction can be catalyzed by both acids and bases, as well as enzymes. The use of solid catalysts, similar to those in direct esterification, could offer environmental and process advantages. The general reaction is as follows:

CH₃(CH₂)₃CH(C₂H₅)COOR' + CH₃CH₂CH(C₂H₅)CH₂OH ⇌ CH₃(CH₂)₃CH(C₂H₅)COOCH₂CH(C₂H₅)CH₂CH₃ + R'OH

Where R' is a simple alkyl group, such as methyl.

Further research and development in this area could lead to more efficient and environmentally benign processes for the production of this compound.

Environmental Fate, Degradation Pathways, and Ecological Dynamics of 2 Ethylbutyl 2 Ethylhexanoate

Biodegradation Studies

The breakdown of 2-Ethylbutyl 2-ethylhexanoate (B8288628) in the environment is largely driven by microbial activity. Various microorganisms, including bacteria and fungi, play a crucial role in the degradation of this ester.

Microbial Degradation Mechanisms by Bacterial and Fungal Consortia

The microbial degradation of esters like 2-Ethylbutyl 2-ethylhexanoate is primarily initiated by the enzymatic action of esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, which is the most susceptible part of the molecule to microbial attack. This initial step breaks the compound into its constituent alcohol and carboxylic acid, in this case, 2-ethylbutanol and 2-ethylhexanoic acid.

While specific studies on bacterial and fungal consortia degrading this compound are not extensively documented, the degradation of structurally similar compounds provides significant insights. For instance, various bacteria and fungi have been shown to degrade plasticizers, which are often esters of 2-ethylhexanol, producing 2-ethylhexanol as a metabolite. nih.gov It is highly probable that similar microbial consortia, commonly found in soil and aquatic environments, would be capable of degrading this compound. The initial hydrolysis is a critical step, as the resulting alcohol and acid are generally more amenable to further microbial metabolism.

Aerobic and Anaerobic Degradation Kinetics and Efficiency Assessments

The rate and efficiency of the biodegradation of this compound are influenced by the presence or absence of oxygen. Generally, aerobic degradation pathways are more rapid and complete than anaerobic ones for many organic compounds. researchgate.net

Under aerobic conditions, the initial breakdown products, 2-ethylbutanol and 2-ethylhexanoic acid, are typically further oxidized. The alcohol can be oxidized to the corresponding aldehyde and then to the carboxylic acid. The resulting 2-ethylhexanoic acid can then enter central metabolic pathways, such as the beta-oxidation pathway, leading to its complete mineralization to carbon dioxide and water.

Identification and Characterization of Microbial Metabolites (e.g., 2-ethylhexanol, 2-ethylhexanoic acid)

The primary metabolites expected from the microbial degradation of this compound are its constituent alcohol and acid: 2-ethylbutanol and 2-ethylhexanoic acid. nih.govarxiv.org This is a direct result of the initial hydrolytic cleavage of the ester bond.

Table 1: Expected Microbial Metabolites of this compound Degradation

| Parent Compound | Initial Hydrolysis Products | Subsequent Oxidation Products |

| This compound | 2-Ethylbutanol | 2-Ethylbutanal, 2-Ethylbutanoic Acid |

| 2-Ethylhexanoic Acid | Further breakdown via beta-oxidation |

Bioremediation Potential in Contaminated Matrices

Bioremediation, which utilizes microorganisms to clean up contaminated environments, presents a promising and environmentally friendly approach for sites contaminated with compounds like this compound. researchgate.net The effectiveness of bioremediation depends on the presence of microbial populations with the necessary enzymatic capabilities to degrade the contaminant.

In contaminated soils and water, indigenous microorganisms can often adapt to utilize the contaminant as a source of carbon and energy. nih.gov The process of bioremediation can be enhanced through biostimulation (adding nutrients to stimulate the growth of native microorganisms) or bioaugmentation (introducing specific microbial strains with high degradation capabilities). Given that the initial step in the degradation of this compound is a common enzymatic reaction (ester hydrolysis), it is likely that many environments harbor microorganisms capable of initiating its breakdown, making it a good candidate for bioremediation strategies. epa.gov

Abiotic Degradation Mechanisms

In addition to microbial action, non-biological processes can also contribute to the breakdown of this compound in the environment.

Hydrolytic Stability and Pathways under Varying Environmental Conditions

Hydrolysis is a key abiotic degradation pathway for esters. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of the parent alcohol and carboxylic acid. The rate of hydrolysis is significantly influenced by pH and temperature.

Table 2: Factors Influencing the Abiotic Hydrolysis of this compound

| Environmental Factor | Influence on Hydrolysis Rate |

| pH | Catalyzed by both acidic (low pH) and basic (high pH) conditions. Slower at neutral pH. |

| Temperature | Rate increases with increasing temperature. |

Photolytic and Other Environmental Transformation Studies

Esters can undergo indirect photodegradation in the atmosphere, primarily through reactions with photochemically generated hydroxyl (•OH) radicals. The rate of this degradation is dependent on the concentration of these radicals and the structure of the ester. For instance, studies on phthalic acid esters have shown that photodegradation is a significant removal pathway in aquatic and atmospheric environments. The degradation rates of some phthalates increase with the length of their alkyl chains. researchgate.netnih.govnih.gov

In aquatic systems, the presence of photosensitizers like humic substances can also promote the indirect photolysis of organic compounds. These substances absorb sunlight and produce reactive oxygen species that can degrade pollutants. nih.gov Given its ester functional group, this compound is expected to be susceptible to abiotic hydrolysis, a process that can be influenced by pH and temperature. However, for large, branched esters, this process may be slow under typical environmental conditions.

Environmental Distribution and Partitioning Behavior

The distribution of a chemical in the environment is governed by its physical and chemical properties, such as volatility, water solubility, and its affinity for soil/sediment organic matter.

The volatility of a compound determines its tendency to move from soil or water into the atmosphere. This is often characterized by the Henry's Law Constant, which relates the concentration of a chemical in the air to its concentration in water at equilibrium. copernicus.orgucl.ac.ukresearchgate.net

While an experimental Henry's Law Constant for this compound is not available, its high boiling point, predicted to be around 256.3 °C, suggests a low vapor pressure and therefore low volatility. chemicalbook.com Compounds with low volatility have a lower tendency to partition into the atmosphere from aqueous environments. The air-water exchange dynamics are thus likely to favor the compound remaining in the aquatic phase rather than volatilizing into the air.

Table 1: Predicted Physical and Chemical Properties of this compound

| Property | Predicted Value | Source |

| Boiling Point | 256.3 ± 8.0 °C | ChemicalBook chemicalbook.com |

| logP (Octanol-Water Partition Coefficient) | 5.568 | ChemicalBook chemicalbook.com |

This table presents predicted data as experimental values are not available.

The tendency of an organic compound to bind to soil and sediment is a critical factor in determining its mobility and bioavailability. This is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong affinity for soil and sediment organic matter, leading to lower mobility. ecetoc.orgchemsafetypro.comresearchgate.net

For hydrophobic organic compounds like this compound, which has a high estimated logP of 5.568, sorption to organic matter is expected to be a significant process. chemicalbook.com The logP value suggests that the compound is much more soluble in octanol (B41247) (a surrogate for soil organic matter) than in water. Therefore, it is likely to have a high Koc value and be strongly adsorbed to soil and sediment. ecetoc.orgchemsafetypro.com Studies on phthalate (B1215562) esters have shown that sorption generally increases with the length of the alkyl side chain. researchgate.net The branched nature of this compound may also influence its sorption behavior.

Table 2: General Soil Mobility Classification Based on Koc Values

| Koc | Mobility Class |

| 0 - 50 | Very High |

| 50 - 150 | High |

| 150 - 500 | Moderate |

| 500 - 2000 | Low |

| 2000 - 5000 | Slight |

| > 5000 | Immobile |

Source: General soil science principles. chemsafetypro.com The specific Koc for this compound is not experimentally determined but is expected to be high based on its logP value.

The bioavailability of a chemical refers to the fraction of the total amount of the chemical in the environment that is available for uptake by organisms. For a hydrophobic compound that is strongly sorbed to soil and sediment, its bioavailability in the aqueous phase is generally low.

In aquatic environments, the low water solubility and high sorption potential of this compound would limit its concentration in the water column, thereby reducing its direct bioavailability to pelagic organisms. It is more likely to be found associated with suspended particles and bottom sediments.

In terrestrial environments, the strong binding to soil organic matter would significantly reduce its mobility. This means it is less likely to leach into groundwater. However, soil-bound residues can be a source of exposure for soil-dwelling organisms. The bioavailability of long-chain fatty acid esters has been shown to be influenced by their chemical form and the matrix in which they are present. nih.govnih.gov While specific studies on this compound are lacking, its hydrophobic nature suggests that its mobility and bioavailability in both aquatic and terrestrial systems will be limited by its strong partitioning to organic matter.

Advanced Analytical Characterization and Quantification Methodologies for 2 Ethylbutyl 2 Ethylhexanoate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of 2-Ethylbutyl 2-ethylhexanoate (B8288628) from other volatile and semi-volatile compounds. The choice of technique is often dictated by the sample matrix and the required level of sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like 2-Ethylbutyl 2-ethylhexanoate. In this technique, the compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase.

Following separation, the eluted compound enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for highly confident qualitative identification by comparing it to spectral libraries. For instance, the mass spectrum of a related compound, ethyl 2-ethylhexanoate, shows characteristic fragments that can be used for its identification. chemicalbook.com

For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode. nih.gov This involves monitoring only a few specific fragment ions characteristic of this compound, which significantly enhances sensitivity and reduces matrix interference. nih.gov Quantification is typically achieved by creating a calibration curve from standards of known concentrations. To improve accuracy, an internal standard, a compound with similar chemical properties but that is not present in the sample, is often added. nih.gov In some cases, derivatization of related analytes, such as converting them to tert-butyldimethylsilyl derivatives, is employed to improve their chromatographic behavior and detection. nih.gov

Table 1: Typical GC-MS Parameters for Ester Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary column | Provides good separation for a wide range of volatile and semi-volatile compounds. |

| Injector Temperature | 250 °C chemicalbook.com | Ensures complete vaporization of the analyte without thermal degradation. |

| Ion Source Temperature | 230 °C mdpi.com | Maintains the analyte in a gaseous state within the ion source. |

| Ionization Energy | 70 eV mdpi.com | Standard energy for electron impact (EI) ionization, producing reproducible fragmentation patterns. |

| Mass Scan Range | 35–400 m/z mdpi.com | Covers the expected mass range of the parent ion and its characteristic fragments. |

| Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM) nih.gov | Full scan for qualitative identification, SIM for enhanced sensitivity in quantitative analysis. |

Headspace-Solid Phase Microextraction (HS-SPME) Coupled with GC-MS for Volatile Profiling

For the analysis of volatile compounds like this compound in complex samples, Headspace-Solid Phase Microextraction (HS-SPME) is a powerful, solvent-free sample preparation technique. mdpi.comfrontiersin.org It combines sampling, extraction, and concentration into a single step. frontiersin.org In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a sample vial. mdpi.comfrontiersin.org Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. frontiersin.org

The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time, and temperature. frontiersin.orgnih.gov For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles. nih.gov Optimization of these parameters is crucial for developing a robust analytical method. frontiersin.orgnih.gov After extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and introduced into the GC-MS system for analysis. mdpi.com This technique is particularly useful for creating a volatile profile of a sample, identifying the various volatile organic compounds (VOCs) present. mdpi.comnih.gov The coupling of HS-SPME with GC-MS provides a highly sensitive method for detecting trace levels of volatile esters in various matrices. mdpi.comnih.gov

Table 2: Example HS-SPME Optimization Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

|---|---|---|---|---|

| Fiber Type | PDMS/DVB | DVB/CAR/PDMS | Polyacrylate | nih.govnih.gov |

| Extraction Temperature | 45 °C | 50 °C | 60 °C | frontiersin.orgnih.govnih.gov |

| Extraction Time | 30 min | 45 min | 60 min | frontiersin.orgnih.gov |

Application of Stable Isotope Dilution Assays (SIDA) for Precise Quantification

Stable Isotope Dilution Assay (SIDA) is considered a gold standard for the precise and accurate quantification of analytes in complex matrices. tum.de This method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., this compound labeled with ¹³C or ²H) to the sample at the beginning of the sample preparation process. tum.de

This isotopically labeled compound serves as an ideal internal standard because it has the same chemical and physical properties as the native analyte, meaning it behaves identically during extraction, derivatization, and chromatographic separation. tum.de However, due to its higher mass, it can be distinguished from the native compound by the mass spectrometer. tum.de By measuring the ratio of the signal from the native analyte to the signal from the labeled standard, any losses incurred during sample workup can be effectively corrected for, leading to highly accurate quantification. tum.de The main advantage of SIDA is its ability to compensate for matrix effects and variations in extraction recovery, which are common challenges in quantitative analysis. tum.de While the synthesis of specific isotopically labeled standards can be a challenge, the superior accuracy of SIDA makes it the method of choice for applications requiring the highest level of precision. tum.de

Spectroscopic Investigations for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are essential for confirming the molecular structure of this compound and for monitoring its formation or transformation during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation and Reaction Progression Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. weebly.com Both ¹H NMR and ¹³C NMR spectroscopy provide valuable information about the carbon-hydrogen framework of this compound.

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, the chemical shift (δ) provides information about the electronic environment of the protons, the integration of the signal is proportional to the number of protons, and the splitting pattern (multiplicity) reveals information about neighboring protons. youtube.com For this compound, one would expect distinct signals for the protons on the ethyl and butyl groups of both the alcohol and acid moieties. For example, the ¹H NMR spectrum of the similar ethyl 2-ethylhexanoate shows characteristic signals for the different proton environments. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. weebly.com A key feature in the ¹³C NMR spectrum of this compound would be the signal for the carbonyl carbon of the ester group, which typically appears in the range of 160-180 ppm. weebly.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. weebly.com NMR can also be used to monitor the progress of the esterification reaction to form this compound by observing the disappearance of the reactant signals and the appearance of the product signals over time.

Table 3: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H NMR) |

|---|---|---|

| ¹H NMR | ||

| Ester -O-CH₂- | ~ 4.0 | Triplet |

| Acid α-CH | ~ 2.2 | Multiplet |

| Alkyl Chain -CH₂- | 1.2 - 1.6 | Multiplet |

| Terminal -CH₃ | ~ 0.9 | Triplet |

| ¹³C NMR | ||

| Carbonyl C=O | ~ 175 | |

| Ester -O-CH₂- | ~ 60 | |

| Acid α-CH | ~ 45 | |

| Alkyl Chain -CH₂- | 20 - 40 | |

| Terminal -CH₃ | ~ 14 |

Note: These are approximate values based on typical chemical shifts for similar ester compounds. chemicalbook.comweebly.com

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. copbela.org When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These frequencies are absorbed, resulting in an IR spectrum that shows absorption bands characteristic of the functional groups present. copbela.org

For this compound, the most prominent and easily identifiable absorption band would be the strong C=O (carbonyl) stretching vibration of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. pressbooks.pubdocbrown.info Another key feature is the C-O stretching vibration, which for esters usually appears as a strong band in the 1000-1300 cm⁻¹ region. docbrown.inforesearchgate.net The presence of these two characteristic bands provides strong evidence for the presence of an ester functional group. Additionally, the spectrum would show C-H stretching vibrations from the alkyl chains in the 2850-2960 cm⁻¹ range. pressbooks.pub The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm that the starting carboxylic acid and alcohol have been fully converted to the ester. docbrown.info

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl | C-H Stretch | 2850 - 2960 | Strong |

| Ester | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Ester | C-O Stretch | 1000 - 1300 | Strong |

Source: Data compiled from typical IR absorption ranges for esters. pressbooks.pubdocbrown.inforesearchgate.net

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the elucidation of metabolic pathways of xenobiotic compounds such as this compound. The high mass accuracy and resolution of HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, enable the determination of elemental compositions for parent compounds and their metabolites, facilitating their structural identification.

Upon administration, this compound is expected to undergo hydrolysis, a common metabolic pathway for esters, yielding 2-ethylhexanoic acid and 2-ethylbutanol. industrialchemicals.gov.au This initial hydrolysis is a critical first step in its biotransformation.

Following hydrolysis, the resulting 2-ethylhexanoic acid and 2-ethylbutanol are anticipated to undergo further metabolic conversions. Based on the metabolism of structurally similar compounds, the likely metabolic pathways for the 2-ethylhexanoic acid moiety include ω- and ω-1 oxidation. inchem.org This can lead to the formation of more polar metabolites that are more readily excreted. For instance, 2-ethylhexanoic acid can be metabolized to 2-ethyl-5-hydroxyhexanoic acid, 2-ethyl-5-ketohexanoic acid, and 2-ethyl-1,6-hexanedioic acid. inchem.orginchem.org

The 2-ethylbutanol moiety is also expected to be metabolized, likely through oxidation to its corresponding aldehyde and then to 2-ethylbutyric acid. This acid can then undergo further oxidation. inchem.org

A proposed metabolic pathway for this compound is detailed below:

Table 1: Proposed Metabolic Pathway of this compound

| Step | Metabolic Reaction | Parent Compound/Intermediate | Resulting Metabolite | Expected m/z (in HRMS) |

| 1 | Hydrolysis | This compound | 2-Ethylhexanoic acid | 144.1150 |

| 2-Ethylbutanol | 102.1045 | |||

| 2a | ω-1 Oxidation | 2-Ethylhexanoic acid | 2-Ethyl-5-hydroxyhexanoic acid | 160.1100 |

| 2b | Oxidation | 2-Ethyl-5-hydroxyhexanoic acid | 2-Ethyl-5-ketohexanoic acid | 158.0943 |

| 2c | ω-Oxidation | 2-Ethylhexanoic acid | 2-Ethyl-1,6-hexanedioic acid | 174.0892 |

| 3 | Oxidation | 2-Ethylbutanol | 2-Ethylbutyric acid | 116.0837 |

Note: The m/z values are theoretical exact masses for the protonated molecules [M+H]⁺.

The identification of these metabolites in biological matrices would be achieved by comparing the high-resolution mass spectra of experimental samples with those of reference standards or by detailed fragmentation analysis (MS/MS) to confirm the proposed structures.

Method Validation and Quality Assurance in Analytical Research

The validation of analytical methods is paramount to ensure the reliability, reproducibility, and accuracy of quantitative data for this compound. A validated method provides a high degree of confidence that the measurements are correct and suitable for their intended purpose. The validation process typically encompasses the evaluation of several key parameters. scielo.brnih.govresearchgate.net

Table 2: Typical Method Validation Parameters for the Quantification of this compound by HPLC-UV

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (R²) | R² > 0.99 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (RSD%) | ||

| - Repeatability | < 2% | 0.8% |

| - Intermediate Precision | < 3% | 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.25 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.85 µg/mL |

| Specificity | No interference from blank or placebo at the retention time of the analyte | Peak purity > 99% |

This table is illustrative and based on typical values for HPLC method validation. scielo.br

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the recovery is calculated. scielo.br

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (within-day precision) and intermediate precision (between-day precision). scielo.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br

Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

By adhering to these validation parameters, researchers can ensure that the data generated for this compound is of high quality and scientifically sound.

Applications and Functionalization in Advanced Materials Science and Process Chemistry

Role in Polymer Science and Plasticizer Research

The primary function of a plasticizer is to increase the flexibility and processability of a polymer by reducing the intermolecular forces between polymer chains. nih.gov This is typically achieved by the insertion of the plasticizer molecules between the polymer chains, thus lowering the glass transition temperature (Tg). nih.govresearchgate.net While this general principle applies, the specific efficiency and behavior of a plasticizer are highly dependent on its chemical structure, including its molecular weight and branching. nih.govsci-hub.se

Investigation of Plasticizing Mechanisms and Efficiency in Polymer Formulations

Direct studies investigating the plasticizing mechanisms and efficiency of 2-Ethylbutyl 2-ethylhexanoate (B8288628) in specific polymer formulations are not readily found in the reviewed literature. However, the efficiency of a plasticizer is generally linked to its ability to increase the free volume within the polymer matrix. nih.gov A lower molecular weight and a branched structure can enhance this effect. nih.gov

For context, research on other esters provides insights into factors influencing plasticizing efficiency. For example, a comparison of various plasticizers in PVC formulations shows that the choice of both the alcohol and acid moieties significantly impacts performance. sci-hub.se While o-phthalate and adipate (B1204190) esters of 2-ethylhexanol show similar efficiency, they are more efficient than the corresponding trimellitate esters. sci-hub.se It is reasonable to infer that the branched structure of both the 2-ethylbutyl alcohol and 2-ethylhexanoic acid components of 2-Ethylbutyl 2-ethylhexanoate would contribute to its plasticizing effect. However, without direct experimental data, its specific efficiency compared to other common plasticizers remains unquantified.

Studies on Migration and Leaching of Esters from Polymer Matrices

The migration and leaching of plasticizers from polymer matrices are critical concerns, particularly for applications in consumer products and medical devices. mdpi.comnih.gov This process is influenced by factors such as the plasticizer's molecular weight, its compatibility with the polymer, and the surrounding environmental conditions like temperature and contact with solvents. sci-hub.semdpi.commdpi.com

Specific studies on the migration and leaching of this compound were not identified. However, general principles of plasticizer migration are well-documented. Higher molecular weight plasticizers tend to have lower volatility and migration rates. sci-hub.se The compatibility between the plasticizer and the polymer is also crucial; lower compatibility can lead to increased bleeding or exudation from the polymer surface. nih.gov

Research on di(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely studied plasticizer, shows that its migration from PVC is dependent on exposure time, temperature, and the type of solvent it comes into contact with. mdpi.com For instance, significant amounts of DEHP were found to leach into organic solvents over time. mdpi.com It is plausible that this compound would exhibit similar behaviors, though the specific rates and extent of migration would require dedicated empirical study.

Impact on Polymer Mechanical and Thermal Properties

The addition of a plasticizer inherently alters the mechanical and thermal properties of a polymer. The primary effect is a reduction in the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. researchgate.net This reduction in Tg is a key indicator of plasticizing efficiency. researchgate.net Other mechanical properties, such as tensile strength and elongation at break, are also significantly affected. Typically, as plasticizer concentration increases, tensile strength decreases while elongation at break increases.

There is no specific data available on the impact of this compound on the mechanical and thermal properties of polymers. However, studies on other plasticizers, such as butyl stearate (B1226849) (BTS) in PVC and cellulose (B213188) triacetate (CTA) based polymer inclusion membranes (PIMs), demonstrate that the nature of the plasticizer significantly affects the mechanical flexibility and thermal stability of the final material. mdpi.com For example, the incorporation of BTS in PVC-based PIMs showed better efficiency compared to 2-nitrophenyl octyl ether (NPOE). mdpi.com

Catalytic Functions and Precursor Roles for Advanced Materials

While information on this compound as a standalone catalyst or precursor is limited, the broader class of metal 2-ethylhexanoates has been extensively studied for these roles. researchgate.net

Exploration of Metal 2-Ethylhexanoates (Related Derivatives) as Catalysts in Polymerization Reactions

Metal 2-ethylhexanoates are widely used as precursors and catalysts in materials science, particularly in polymerization reactions. researchgate.net One of the most prominent examples is tin(II) 2-ethylhexanoate, which is a common catalyst for the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer. rsc.org The catalytic activity of these metal derivatives is a key area of research for producing polymers with controlled properties.

A kinetic study on the synthesis of the closely related compound, 2-ethylhexyl-2-ethylhexanoate, was catalyzed by an immobilized lipase (B570770), demonstrating an enzymatic route for its production. researchgate.net This suggests potential for biocatalytic approaches in the synthesis of such esters.

Research on Derivatives as Reaction Promoters or Additives in Industrial Processes

Metal 2-ethylhexanoates also function as stabilizers and lubricants in plastic molding and are used in the production of paints, varnishes, and printing inks. google.com Their role as additives extends to being precursors for creating high-purity metal-organic films for microelectronics. google.com The synthesis of metal 2-ethylhexanoates can be achieved through various methods, including the reaction of powdered metals with 2-ethylhexanoic acid. google.com

It is conceivable that derivatives of this compound could find similar applications; however, there is no specific research to support this at present.

Research in Specialty Chemical Formulations

This compound is a branched ester synthesized from 2-ethylbutanol and 2-ethylhexanoic acid. chemicalbook.comnih.gov Its molecular structure lends it properties that are of interest in various specialty chemical formulations.

Studies on Emollient and Spreading Behavior in Cosmetic Science

Research into the alkyl ethylhexanoate family of esters, to which this compound belongs, has established their function primarily as skin conditioning agents and emollients in cosmetic formulations. cir-safety.orgresearchgate.net These esters are recognized for their ability to improve the sensory feel and application properties of skincare and color cosmetic products. atamanchemicals.comatamanchemicals.com

Studies on closely related compounds, such as cetearyl ethylhexanoate and cetyl ethylhexanoate, provide insight into the expected performance of this compound. These esters are known to impart a velvety, silky, and non-oily feel to the skin. atamanchemicals.comspecialchem.com They are valued for their excellent spreadability and ability to reduce the greasy feel of other, heavier oils in a formulation. atamanchemicals.com For instance, ethylhexyl ethylhexanoate is specifically used in pharmaceutical preparations to enhance the spreading behavior of the oil phase. cir-safety.org The branched nature of both the alcohol and acid components of this compound suggests a low freezing point and good liquidity, making it a suitable emollient that helps maintain skin moisture by providing a water-resistant, though non-occlusive, film. atamanchemicals.com

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of 16 alkyl ethylhexanoates, including this compound, and concluded they are safe for use in cosmetics when formulated to be non-irritating. cir-safety.org The primary function of this chemical group in cosmetics is as skin conditioning agents. researchgate.net

Table 1: Functional Properties of Related Alkyl Ethylhexanoates in Cosmetics

| Property | Description | Source |

| Primary Function | Skin Conditioning Agent, Emollient | cir-safety.org, researchgate.net |

| Sensory Feel | Imparts a velvety, silky, non-oily feel | atamanchemicals.com, specialchem.com |

| Spreadability | Improves the spreading characteristics of formulations | cir-safety.org, atamanchemicals.com |

| Moisture Retention | Forms a water-resistant film to defend against moisture loss | atamanchemicals.com |

Research on Performance as a Solvent in Coatings and Paints

While direct research evaluating this compound as a primary solvent in coatings is limited in the available literature, the properties of its precursors, 2-ethylhexanol and 2-ethylhexanoic acid, are well-documented in the paint and coatings industry. 2-Ethylhexanol is utilized as a high-boiling point solvent that enhances flow and gloss, particularly where slow evaporation is desired. specialchem.comspecialchem.com 2-Ethylhexanoic acid is used to produce metallic salts (driers) that catalyze the curing process in paints, inks, and varnishes. atamanchemicals.com

Esters with high boiling points and good solvency, like this compound, are chemically suitable for use as coalescing agents in latex paints. specialchem.com A coalescing agent acts as a temporary plasticizer for the polymer binder particles, reducing the minimum film formation temperature (MFFT) and allowing a coherent, durable film to form at ambient temperatures. polarismarketresearch.com The efficiency of a coalescing agent is related to its evaporation rate, water solubility, and hydrolytic stability. grupomathiesen.com Given its structure, this compound would be classified as a hydrophobic coalescing agent, which tends to be concentrated within the polymer particles. polarismarketresearch.com Although specific studies on its performance are not prevalent, its chemical nature suggests potential in this application.

Investigation as a Component in Lubricants and Greases

The synthesis of esters for use as synthetic lubricants is a significant area of industrial chemistry. The precursors of this compound are key components in this field. Esters based on 2-ethylhexanoic acid are widely used in the formulation of synthetic lubricants and as additives in greases to enhance thermal stability and oxidation resistance. atamanchemicals.comatamanchemicals.com The branched structure of the acid contributes to good low-temperature fluidity.

Likewise, 2-ethylhexanol, a branched fatty alcohol, is used to produce plasticizers and lubricants with lowered viscosity and freezing points. penpet.com The combination of a branched acid and a branched alcohol in this compound results in an ester with a complex, non-linear structure. This high degree of branching is a desirable characteristic for advanced lubricant base oils, as it disrupts crystal lattice formation at low temperatures, thereby improving pour point and cold-flow properties. While specific performance data for this compound as a lubricant base oil or grease component is not detailed in the reviewed literature, esters of this type are a recognized class of synthetic lubricants.

Evaluation in Fragrance and Flavor Research as a Reference Compound

In the field of fragrance and flavor chemistry, this compound is not utilized as an aroma or flavor ingredient. thegoodscentscompany.com Chemical suppliers explicitly categorize it as "not for fragrance use" and "not for flavor use," indicating it does not possess the desired organoleptic properties for such applications. thegoodscentscompany.comthegoodscentscompany.com

However, the evaluation of complex mixtures like essential oils, flavor extracts, and finished fragrances by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) requires the use of reference compounds or internal standards. mdpi.comnih.gov These standards are crucial for ensuring the accuracy and reproducibility of quantitative analysis. nih.gov An internal standard is a chemical compound added in a constant amount to samples, the standard, and the blank.

Desirable properties for an internal standard in GC analysis include being chemically similar to the analytes, having a retention time that does not overlap with analytes, and being stable. researchgate.net While no specific studies were found that name this compound as a reference compound, its properties—a high boiling point, expected low volatility, and stability as an ester—could make it a candidate for use as a non-interfering internal standard in the analysis of more volatile fragrance and flavor compounds. Its use would be purely for analytical calibration rather than for any sensory contribution.

Computational Chemistry and Molecular Modeling Studies of 2 Ethylbutyl 2 Ethylhexanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Although direct quantum chemical data for 2-Ethylbutyl 2-ethylhexanoate (B8288628) is scarce, studies on other esters provide a framework for what could be expected. For instance, calculations on various methyl esters have shown that the reactivity is influenced by the length and branching of the alkyl chains. researchgate.net It is anticipated that the branched structure of both the alcohol and acid moieties in 2-Ethylbutyl 2-ethylhexanoate would influence its electronic properties, potentially affecting its reactivity in processes like hydrolysis or transesterification.

Table 1: Representative Quantum Chemical Data for Structurally Related Esters

| Compound | Method/Basis Set | Calculated Property | Value | Reference |

| Methyl Acetate (B1210297) | CBS-QB3 | C-H Bond Dissociation Energy (kcal/mol) | 98.5 | researchgate.net |

| Methyl Propanoate | CBS-QB3 | C-H Bond Dissociation Energy (kcal/mol) | 97.2 | researchgate.net |

| Acetic Acid | M06-2X/def2-TZVP | Free Energy of Activation for Esterification (kcal/mol) | 36 | nih.gov |

| Acetyl Chloride | M06-2X/def2-TZVP | Free Energy of Activation for Esterification (kcal/mol) | 21 | nih.gov |

This table presents data for related, smaller esters to illustrate the types of parameters that can be obtained through quantum chemical calculations. The values provide a general indication of the energetic properties of ester compounds.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules, including their interactions and aggregation tendencies in condensed phases. acs.orgnih.gov For a compound like this compound, which may be used as a solvent or plasticizer, understanding its intermolecular forces is key to its function. MD simulations can model how individual molecules of the ester interact with each other and with other substances, such as polymer chains. mdpi.com

Studies on other branched esters have shown that the molecular shape and flexibility significantly impact their packing and, consequently, their physical properties like viscosity and boiling point. srce.hr The branched nature of this compound likely leads to a less ordered molecular arrangement compared to its linear isomers, which would influence its solvent properties and its effectiveness as a plasticizer. Simulations can also shed light on the aggregation behavior of such esters in different environments, which is crucial for understanding their performance in various formulations. acs.orgresearchgate.netresearchgate.net

Table 2: Simulated Properties of Esters from Molecular Dynamics Studies

| System | Simulation Method | Investigated Property | Key Finding | Reference |

| cis/trans-2-phenyl-5-(acetoxymethyl)-5-ethyl-1,3-dioxacyclohexane | MD with Tripos force field | Mean-square dipole moment | Good agreement with experimental results, validating the simulation approach. | acs.org |

| Natural Ester Insulating Oil | MD with COMPASS force field | Viscosity, Free Volume | Addition of glyceryl triacetate improves fluidity by increasing free volume and reducing carbon chain entanglement. | nih.gov |

| Block Polyethers | MD Simulations | Aggregation at air/water interface | Molecular construction influences the efficiency of surface tension reduction. | researchgate.net |

This table showcases findings from MD simulations on various ester-containing systems, highlighting the insights that can be gained into their physical behavior and intermolecular interactions.

Structure-Activity Relationship (SAR) Modeling for Environmental Fate and Application Performance

Structure-Activity Relationship (SAR) modeling is a computational technique used to predict the activity or properties of a chemical based on its molecular structure. nih.govnih.gov For this compound, SAR models could be employed to predict its environmental fate, such as its biodegradability and potential for bioaccumulation. canada.ca The Canadian Environmental Protection Act, 1999 (CEPA 1999) assessment of this substance, for instance, relied on read-across from similar chemicals to determine its potential health and environmental effects. canada.ca

In the context of its applications, SAR can help in designing esters with optimized properties. For example, if used as a plasticizer, SAR models could correlate structural features like chain branching and length with performance indicators such as flexibility and permanence in a polymer matrix. Similarly, as a solvent, its solvency power for different solutes could be predicted based on its molecular descriptors. acs.org

Table 3: Principles of SAR Modeling for Esters

| Predicted Property | Relevant Molecular Descriptors | Modeling Approach | Potential Application |

| Biodegradability | Molecular weight, branching index, presence of functional groups | Group contribution methods, QSAR models | Environmental risk assessment |

| Plasticizer Efficiency | LogP, molecular volume, shape indices | Correlation with experimental data on polymer properties | Development of new plasticizers |

| Solvency Power | Hansen solubility parameters, COSMO-RS | Predictive thermodynamic models | Formulation of solvents for specific applications |

This table outlines the general principles of how SAR modeling can be applied to esters, linking molecular descriptors to key performance and environmental properties.

Computational Analysis of Reaction Mechanisms and Catalytic Pathways

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of esters. nih.govrsc.orgresearchgate.net The industrial production of this compound would likely involve the esterification of 2-ethylhexanoic acid with 2-ethylbutanol. Computational studies can model the reaction pathway, identify transition states, and calculate activation energies, providing insights into the reaction kinetics. nih.govrsc.org

Furthermore, if a catalyst is used, computational analysis can help in understanding the catalytic cycle. For instance, studies on enzyme-catalyzed esterification have used computational models to explain the "Ping-Pong Bi-Bi" mechanism. While not directly on this compound, research on the synthesis of 2-ethylhexanol and 2-ethylhexanoic acid provides a basis for understanding the formation of its precursors. researchgate.netoriprobe.comrsc.org Computational studies on the synthesis of related esters, such as triethylene glycol di-2-ethylhexanoate, have also shed light on effective catalytic systems. google.com

Table 4: Insights from Computational Studies on Esterification and Related Reactions

| Reaction | Computational Method | Key Insight | Reference |

| Polyesterification of succinic acid and ethylene (B1197577) glycol | DFT (B3LYP/6-31G**) | The reaction can proceed via self-catalyzed and non-self-catalyzed mechanisms. | rsc.org |

| Uncatalyzed esterification of acetic acid with methanol | DFT (M06-2X/def2-TZVP) | The reaction proceeds through a concerted process with cyclic transition states. | nih.gov |

| Synthesis of triethylene glycol di-2-ethylhexanoate | Experimental (with catalytic insights) | Carbonate salts are effective catalysts for transesterification. | google.com |

This table summarizes findings from computational and related experimental studies on esterification reactions, demonstrating how these methods can be used to understand and optimize synthetic pathways.

Future Research Directions and Emerging Trends in 2 Ethylbutyl 2 Ethylhexanoate Studies

Development of Novel Biocatalytic Systems with Enhanced Efficiency and Selectivity

The chemical synthesis of esters, while effective, often relies on high temperatures and inorganic catalysts, leading to environmental concerns and the need for extensive purification. researchgate.net A significant shift towards "Green Chemistry" has spurred the development of biocatalytic synthesis, which utilizes enzymes like lipases to catalyze reactions under milder conditions. researchgate.netmdpi.com

Future research will likely focus on developing and optimizing biocatalytic systems for the synthesis of 2-Ethylbutyl 2-ethylhexanoate (B8288628). This involves several key avenues:

Enzyme Engineering: Techniques such as directed mutagenesis can be employed to enhance the thermostability, activity, and specificity of lipases for the 2-ethylhexanol and 2-ethylhexanoic acid substrates. wur.nl The goal is to create robust biocatalysts that can be reused multiple times without a significant loss in activity. researchgate.net

Immobilization Techniques: The immobilization of enzymes on solid supports is a critical step for their industrial application, improving stability and simplifying catalyst recovery. researchgate.net Research into novel immobilization matrices for the enzymes used in 2-Ethylbutyl 2-ethylhexanoate synthesis will be crucial.

Novel Biocatalysts: Exploration of enzymes from extremophiles, such as thermophilic bacteria, could yield biocatalysts that are naturally suited for industrial processes that may require elevated temperatures. wur.nl The use of recombinant pig liver isoenzymes (rPLE) has also shown promise in the synthesis of optically pure diastereomers of other esters, a technique that could be adapted for creating chiral versions of this compound. chemeurope.com

A comparison of different lipases used in ester synthesis highlights the potential for optimizing the production of specific esters.

| Lipase (B570770) Source | Substrate Example | Key Finding |

| Aspergillus terreus | Stearic acid and sorbitol | Capable of selective esterification, failing to react with monounsaturated oleic acid. researchgate.net |

| Thermomyces lanuginosus | Pregabalin precursor | Used in a kinetic resolution to produce optically enriched products. acs.org |

| Candida antarctica (CALB) | Various | A widely used commercial lipase known for its stability and broad substrate acceptance. mdpi.com |

Advanced Strategies for Environmental Remediation and Degradation Monitoring

As with many industrial chemicals, understanding the environmental fate of this compound is crucial. Esters are generally considered to be biodegradable, often serving as a substrate for microbial degradation. tidjma.tntidjma.tn However, the specific pathways and rates of degradation for this compound are likely to be a focus of future research.

Advanced strategies for remediation and monitoring may include:

Bioremediation: Identifying and cultivating microbial consortia that can efficiently degrade this compound will be a key research area. This involves isolating microorganisms from contaminated environments and assessing their degradation capabilities. nih.govmdpi.com

Degradation Pathway Elucidation: Advanced analytical techniques are needed to identify the intermediate metabolites formed during the biodegradation of this compound. nih.gov This knowledge is essential for a complete environmental risk assessment.

Isotope Tracing: The use of stable isotope techniques, such as Compound-Specific Isotope Analysis (CSIA), can provide a more precise understanding of biodegradation mechanisms, moving from a "black box" to a quantifiable model. acs.org

Advanced Oxidation Processes (AOPs): For situations requiring more rapid remediation, research into AOPs like photocatalysis, Fenton processes, and ozonation could provide effective methods for breaking down the ester in contaminated water or soil. nih.gov

Studies on other esters provide a framework for the potential biodegradability of this compound.

| Ester Type | Biodegradation Finding |

| Phthalate (B1215562) Esters | Recognized as emerging pollutants, with research focused on their biodegradation pathways and removal from the environment. nih.govnih.gov |

| Palm-based Methyl Ester Sulphonates | Readily biodegradable, with the rate of degradation influenced by the length of the carbon chain. ukm.my |

| Mercaptocarboxylic Acid Esters | Found to be either readily biodegradable or biodegradable to a significant extent. nih.govnih.gov |

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, and the study of this compound is expected to benefit from these advancements. aimlic.comasu.edu These computational tools can accelerate discovery and optimization in several ways:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the physical, chemical, and biological properties of new compounds. aimlic.com This could be used to predict the properties of novel derivatives of this compound without the need for synthesis and testing.

Reaction Prediction and Synthesis Planning: AI platforms can predict the outcomes of chemical reactions with high accuracy and suggest optimal synthetic routes. cam.ac.ukappliedclinicaltrialsonline.com This "GPS for chemistry" could be used to design more efficient and sustainable production methods for this compound. cam.ac.uk

High-Throughput Screening: Combining AI with automated laboratory systems can enable the rapid screening of reaction conditions or catalyst performance, significantly speeding up the research and development process. appliedclinicaltrialsonline.com

Data Analysis: AI can analyze complex datasets from analytical instruments to uncover hidden patterns and relationships, leading to new insights into reaction mechanisms or material properties. aimlic.com

Exploration of New Application Niches and Tailored Functional Derivatives

While this compound has existing applications, future research will likely focus on expanding its use into new areas and creating tailored functional derivatives with specific properties. patsnap.com Esters are versatile compounds used in a wide range of products, including cosmetics, lubricants, and plasticizers. patsnap.comacs.orgpatsnap.com

Future research directions include:

Functional Derivatives: The properties of an ester can be significantly altered by modifying its chemical structure. utexas.edumsu.edu Research into creating functional derivatives of this compound could lead to compounds with enhanced thermal stability, improved lubricating properties, or specific solvency characteristics. patsnap.comuobasrah.edu.iquomus.edu.iqstudysmarter.co.uk

New Applications: Based on its predicted properties and those of its potential derivatives, new application niches can be explored. For example, its use as a specialty solvent in the electronics industry or as a component in advanced coatings are potential areas of investigation. researchandmarkets.com The properties of alkyl esters can be customized by altering the length and branching of the alkyl chains, making them adaptable for a variety of uses. patsnap.com

Bio-based Lubricants: With the increasing demand for environmentally friendly products, the potential of this compound and its derivatives as biodegradable lubricants is a promising area of research. europa.eu

The versatility of esters is evident in their wide range of industrial applications.

| Industry | Application of Esters |

| Cosmetics & Personal Care | Used as emollients to give skin a soft and smooth appearance and to improve product spreadability. transparencymarketresearch.com |

| Plastics | Act as plasticizers in flexible PVC for use in construction, automotive, and packaging. researchandmarkets.com |

| Paints & Coatings | Utilized in the formulation of paint dryers and as low-VOC solvents. researchandmarkets.com |

| Lubricants | Serve as synthetic lubricants and biolubricants. researchandmarkets.comnih.gov |

Lifecycle Assessment and Green Engineering Principles for Sustainable Production

The principles of green engineering and lifecycle assessment (LCA) are becoming integral to chemical production. acs.orgtandfonline.com Future research on this compound will undoubtedly incorporate these principles to ensure its production is as sustainable as possible.

Lifecycle Assessment (LCA): A comprehensive LCA of the production of this compound will be necessary to evaluate its environmental impact from raw material extraction to end-of-life. tandfonline.comresearchgate.nettudelft.nl This includes assessing factors like global warming potential, water consumption, and ecotoxicity. tandfonline.comresearchgate.net

Greener Synthesis Routes: Research will continue to focus on developing greener synthesis methods. This includes the use of less hazardous solvents like acetonitrile, minimizing waste, and utilizing catalysts that can be easily recovered and recycled. jove.comresearchgate.netjove.com

Renewable Feedstocks: A major trend is the shift towards using renewable, bio-based raw materials. wur.nl Investigating the production of 2-ethylhexanol and 2-ethylhexanoic acid from biomass would be a significant step towards a more sustainable production process for this compound. transparencymarketresearch.com The use of waste oils as a feedstock for other esters has shown positive environmental impacts in LCA studies. tandfonline.com

Process Optimization: Green engineering principles will be applied to optimize the entire production process, from reactor design to product purification, with the aim of reducing energy consumption and minimizing waste generation. acs.org

Q & A

Q. What are the optimal synthetic routes for producing 2-ethylbutyl 2-ethylhexanoate in laboratory settings?

Q. Which analytical techniques are most effective for characterizing this compound purity and structure?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Identifies volatile impurities and quantifies ester content .

- Nuclear Magnetic Resonance (NMR): ¹H NMR (δ 0.8–1.6 ppm for alkyl groups; δ 4.1–4.3 ppm for ester -OCH₂-) confirms structure .

- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1740 cm⁻¹ (C=O stretch) and 1200–1100 cm⁻¹ (C-O ester) .

Note: For metal-containing derivatives (e.g., tin or aluminum salts), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .

Advanced Research Questions

Q. How do reaction kinetics and catalyst selection influence the scalability of this compound synthesis?

Methodological Answer:

- Kinetic Studies: Monitor esterification progress via acid titration or in-situ FTIR. Acid catalysts (H₂SO₄) reduce activation energy but may require neutralization steps .

- Scalability Challenges: Continuous reactors improve yield in industrial analogs by removing water via azeotropic distillation .